(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one is a chiral compound with a unique structure that includes a benzylsulfanyl group and a methoxy group attached to an oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzyl mercaptan and 5-methoxy-2(5H)-furanone.
Formation of the Benzylsulfanyl Group: Benzyl mercaptan is reacted with an appropriate electrophile to introduce the benzylsulfanyl group.
Cyclization: The intermediate is then subjected to cyclization conditions to form the oxolanone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxolanone ring or the benzylsulfanyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Various substituted oxolanones.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group and oxolanone ring may also play roles in its biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-4-(Methylsulfanyl)-5-methoxyoxolan-2-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(4R,5R)-4-(Benzylsulfanyl)-5-hydroxyoxolan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one is unique due to the presence of both the benzylsulfanyl and methoxy groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
Eigenschaften
CAS-Nummer |
88050-88-8 |
---|---|
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
(4R,5R)-4-benzylsulfanyl-5-methoxyoxolan-2-one |
InChI |
InChI=1S/C12H14O3S/c1-14-12-10(7-11(13)15-12)16-8-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12-/m1/s1 |
InChI-Schlüssel |
BNZLUVSZAHOQHC-ZYHUDNBSSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H](CC(=O)O1)SCC2=CC=CC=C2 |
Kanonische SMILES |
COC1C(CC(=O)O1)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.